[(2,3-Dimethylphenyl)amino](oxo)acetic acid
Description
Primary IUPAC Designation and Alternative Names
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is established as 2-(2,3-dimethylanilino)-2-oxoacetic acid. This systematic nomenclature follows standard IUPAC conventions by identifying the longest carbon chain containing the carboxylic acid functionality as the parent structure, with the oxo group and substituted aniline moiety designated as substituents. The compound is alternatively recognized by several synonymous names that reflect different aspects of its chemical structure and naming approaches.
The compound maintains multiple accepted nomenclature variations that demonstrate the complexity of systematic chemical naming. These include [(2,3-dimethylphenyl)carbamoyl]formic acid, which emphasizes the carbamoyl linkage between the substituted phenyl ring and the formic acid derivative. Additionally, the designation 2-((2,3-Dimethylphenyl)amino)-2-oxoacetic acid provides another systematic approach that highlights the amino linkage and oxo functionality. These various naming conventions reflect the compound's dual nature as both an amide derivative and a substituted acetic acid.
Chemical Registry and Identification Systems
The compound is registered under the Chemical Abstracts Service number 959241-06-6, providing a unique identifier for database searches and regulatory documentation. The European Community number is designated as 876-108-4, while the DSSTox Substance ID is listed as DTXSID60649318. These registration numbers facilitate accurate identification across different chemical databases and regulatory systems, ensuring consistency in scientific literature and commercial applications.
The systematic identification extends to additional database entries including the Molecular Design Limited number MFCD09864574 and various commercial supplier codes such as SCHEMBL21551690 and AKOS005172206. These diverse identification systems demonstrate the compound's significance in chemical commerce and research applications, with each system serving specific organizational and regulatory purposes within the global chemical industry.
Properties
IUPAC Name |
2-(2,3-dimethylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVLYJCDWHLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649318 | |
| Record name | (2,3-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-06-6 | |
| Record name | (2,3-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of Amide Intermediate
- Reaction :
$$
\text{C}8\text{H}{11}\text{N} + \text{C}2\text{H}2\text{O}_3 \rightarrow \text{Intermediate Amide}
$$ - Conditions :
- Solvent: Ethanol or methanol
- Temperature: Room temperature to mild heating (~50–70°C)
- Catalyst: Acidic catalysts like HCl or sulfuric acid
Step 2: Oxidation/Hydrolysis
- Reaction :
$$
\text{Intermediate Amide} + [O] \rightarrow \text{(2,3-Dimethylphenyl)aminoacetic acid}
$$ - Conditions :
- Oxidizing agents such as hydrogen peroxide ($$H2O2$$) or potassium permanganate ($$KMnO_4$$) are used.
- Reaction is carried out under controlled pH conditions to prevent overoxidation.
Alternative Methods
Method A: One-Pot Synthesis
- A one-pot synthesis can be employed where all reactants are combined in a single reaction vessel.
- This method reduces reaction time and improves yield by minimizing intermediate handling.
- Example conditions include using a solvent like acetonitrile and a catalyst such as triethylamine.
Method B: Microwave-Assisted Synthesis
- Microwave irradiation can accelerate the reaction by providing uniform heating.
- This method is particularly useful for reducing reaction times from hours to minutes.
Optimization Parameters
Several factors influence the yield and purity of (2,3-Dimethylphenyl)aminoacetic acid:
| Parameter | Optimal Range/Condition | Remarks |
|---|---|---|
| Solvent | Ethanol, methanol | Ensures solubility and proper mixing |
| Catalyst | HCl, sulfuric acid | Facilitates condensation step |
| Temperature | Room temperature to ~70°C | Higher temperatures may degrade product |
| Reaction Time | Varies (1–6 hours) | Dependent on method (e.g., microwave reduces time significantly) |
| Oxidizing Agent | Hydrogen peroxide, potassium permanganate | Controls oxidation without overreacting |
Yield and Purity
The typical yield for these reactions ranges between 70–90%, depending on the method and optimization parameters. Purity levels of up to 95% can be achieved after recrystallization or chromatographic purification.
Biological Activity
(2,3-Dimethylphenyl)aminoacetic acid, known chemically as C₁₀H₁₁N₁O₃ and identified by CAS number 959241-06-6, is a derivative of amino acids characterized by a dimethylphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor binding.
Chemical Structure
The structure of (2,3-Dimethylphenyl)aminoacetic acid features an amino group attached to an oxoacetic acid moiety. The presence of methyl groups at the 2 and 3 positions on the phenyl ring significantly influences its chemical properties and biological interactions.
Biological Activities
Research indicates that (2,3-Dimethylphenyl)aminoacetic acid exhibits several notable biological activities:
- Enzyme Interaction : Studies have shown that this compound can interact with various enzymes, potentially acting as an inhibitor or activator. This interaction suggests a role in modulating metabolic pathways, which could be beneficial in therapeutic contexts targeting metabolic diseases.
- Receptor Binding : The compound may also bind to specific receptors, indicating its potential as a lead compound for drug development. Its structural similarity to other amino acids allows it to participate in protein synthesis and influence metabolic processes.
The mechanism of action involves binding interactions that modulate biological pathways. The specific binding sites and affinities for various biomolecules are areas of ongoing research. Preliminary findings suggest that the compound's structural characteristics enable it to affect enzyme activity significantly.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2,3-Dimethylphenyl)aminoacetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2,4-Dimethylphenyl)aminoacetic acid | Methyl groups at positions 2 and 4 | Different spatial orientation affects reactivity |
| [2-Oxo-2-(p-tolylamino)acetic acid] | p-Tolyl group instead of dimethylphenyl | May exhibit different biological activities |
| [2,6-Dimethoxyanilino(oxo)acetic acid] | Methoxy groups at positions 2 and 6 | Changes in solubility and reactivity due to methoxy |
The unique arrangement of substituents on the phenyl ring of (2,3-Dimethylphenyl)aminoacetic acid contributes to its distinct biological activities compared to these similar compounds.
Q & A
Q. Critical Conditions :
- Temperature control (<5°C) during acylation minimizes side reactions.
- Anhydrous solvents prevent hydrolysis of reactive intermediates.
Which spectroscopic and crystallographic techniques are most effective for characterizing (2,3-Dimethylphenyl)aminoacetic acid?
Level : Basic
Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm).
- ¹³C NMR : Carbonyl resonance at ~170 ppm .
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., dimer formation via O–H···O interactions) .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 222.1) .
Table 1 : Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| FT-IR | 1700 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H) | |
| ¹H NMR (DMSO-d₆) | δ 2.3 (s, 6H, CH₃), δ 7.1 (m, 3H, ArH) |
How do structural modifications (e.g., halogenation, methyl group position) influence the reactivity and bioactivity of (2,3-Dimethylphenyl)aminoacetic acid derivatives?
Level : Advanced
Methodological Answer :
Comparative studies with analogs reveal:
- Substituent Effects :
- Fluorination (e.g., 4-fluoro analog): Increases solubility and alters electronic properties (reduced log P) but may reduce metabolic stability .
- Methyl Position : 2,3-dimethyl substitution enhances steric hindrance, slowing nucleophilic attacks compared to 2,6-dimethyl derivatives .
- Bioactivity :
Table 2 : Substituent Impact on Properties
| Derivative | Solubility (mg/mL) | log P | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| 2,3-Dimethyl (Parent) | 0.8 | 2.1 | 12 |
| 4-Fluoro-2,3-dimethyl | 1.2 | 1.8 | 18 |
| 2,6-Dimethyl | 0.5 | 2.3 | 25 |
| Data synthesized from |
How can computational modeling (e.g., DFT, MD) predict the electronic properties and reaction pathways of (2,3-Dimethylphenyl)aminoacetic acid?
Level : Advanced
Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates solvation effects (e.g., water interaction with carbonyl groups) to model bioavailability .
- Docking Studies : Predicts binding modes with target proteins (e.g., COX-2) using AutoDock Vina .
Key Insight : Methyl groups increase hydrophobicity, stabilizing ligand-receptor interactions via van der Waals forces .
How can contradictory reports on the biological activity of (2,3-Dimethylphenyl)aminoacetic acid be resolved?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation time, cell lines) to compare COX inhibition data .
- Impurity Profiles : Use HPLC-MS (≥95% purity) to exclude confounding effects from byproducts .
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess if rapid degradation underlies inconsistent in vivo results .
Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ = 12–35 µM) were resolved by controlling DMSO concentration (<0.1%) in assays .
What strategies optimize (2,3-Dimethylphenyl)aminoacetic acid derivatives for selective kinase inhibition?
Level : Advanced
Methodological Answer :
- Scaffold Modification : Introduce sulfonamide groups at the acetic acid moiety to enhance ATP-binding pocket interactions .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the parent compound to E3 ligase ligands (e.g., thalidomide) to degrade kinase targets .
- Structure-Activity Relationship (SAR) : Systematically vary substituents and measure kinase inhibition (e.g., JAK2 vs. EGFR selectivity) .
Key Challenge : Balancing solubility (via polar groups) and membrane permeability (via lipophilic substituents) .
How does the crystallization behavior of (2,3-Dimethylphenyl)aminoacetic acid affect its formulation?
Level : Advanced
Methodological Answer :
- Polymorph Screening : Use solvent evaporation (e.g., acetonitrile vs. toluene) to identify stable forms. Form I (monoclinic) dominates in polar solvents .
- Machine Learning : Train Random Forest models on historical crystallization data (e.g., solvent, temperature) to predict crystal habits .
- Tableting Properties : Anhydrous Form I exhibits better compressibility (Heckel analysis: k = 0.45) than hydrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
